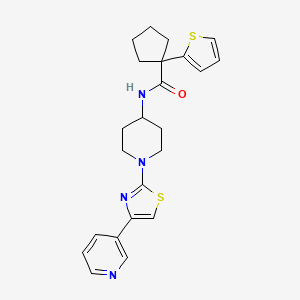
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H26N4OS2 and its molecular weight is 438.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a unique combination of pyridine, thiazole, and piperidine moieties, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's chemical formula is C22H22N4OS, with a molecular weight of 390.5 g/mol. Its structure includes multiple functional groups that are crucial for its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4OS |
| Molecular Weight | 390.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as:
1. Enzyme Inhibitor:
It has shown promise in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
2. Receptor Modulator:
The compound may act as a modulator for certain receptors, influencing physiological responses that could lead to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of similar structures can induce cell cycle arrest and apoptosis in cancer cell lines. One study highlighted the inhibitory activity against mPGES-1, an enzyme linked to inflammation and cancer progression, with compounds showing IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties. In vitro studies using disk diffusion methods revealed promising antibacterial effects against various bacterial strains . These findings suggest that the compound may contribute to the development of new antimicrobial agents.
Anti-inflammatory Effects
Inhibition of mPGES-1 by this compound could also lead to reduced production of prostaglandin E2 (PGE2), a mediator in inflammatory processes. This mechanism is crucial for developing anti-inflammatory drugs that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Case Study 1: Anticancer Efficacy
A derivative of the compound was tested on A549 lung cancer cells, showing significant cytotoxicity and inducing apoptosis after 24 hours of exposure. The results indicated a dose-dependent increase in subG0/G1 phase cells, suggesting effective cancer cell death mechanisms .
Case Study 2: Antimicrobial Screening
In a comparative study against standard antibiotics like Gentamicin, the compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing the potential for therapeutic applications in treating bacterial infections .
特性
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2/c28-21(23(9-1-2-10-23)20-6-4-14-29-20)25-18-7-12-27(13-8-18)22-26-19(16-30-22)17-5-3-11-24-15-17/h3-6,11,14-16,18H,1-2,7-10,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEKAIXVLMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(CC3)C4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














